

# understanding JNJ-1013 E3 ligase recruitment

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## Compound of Interest

Compound Name: JNJ-1013  
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An In-depth Technical Guide on the Core Mechanism of JNJ-75276617 (Bleximenib)

## Introduction

This technical guide provides a detailed overview of the core mechanism of action for JNJ-75276617, also known as bleximenib. It is important to clarify at the outset that JNJ-75276617 is not an E3 ligase recruiter. Instead, it is a potent and selective small molecule inhibitor of the protein-protein interaction (PPI) between menin and the histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL1).<sup>[1][2][3][4][5][6]</sup> This interaction is a critical dependency for the survival and proliferation of certain leukemias, particularly those with KMT2A rearrangements (KMT2A-r) or nucleophosmin 1 (NPM1) mutations.<sup>[4][5]</sup> JNJ-75276617 acts by disrupting this complex, leading to the downregulation of target genes, cell differentiation, and ultimately, apoptosis in malignant cells.<sup>[2][4][5]</sup> This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this therapeutic agent.

## Quantitative Data Summary

The following tables summarize the key quantitative data for JNJ-75276617, including its inhibitory activity and cellular effects.

Table 1: In Vitro Inhibitory Activity of JNJ-75276617

Target	Species	Assay Type	IC50 Value	Reference
Menin-KMT2A Interaction	Human	FITC-based Assay	0.1 nM	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Menin-KMT2A Interaction	Mouse	FITC-based Assay	0.045 nM	<a href="#">[8]</a> <a href="#">[9]</a>
Menin-KMT2A Interaction	Dog	FITC-based Assay	≤0.066 nM	<a href="#">[8]</a> <a href="#">[9]</a>

Table 2: Anti-proliferative Activity of JNJ-75276617 in Leukemia Cell Lines

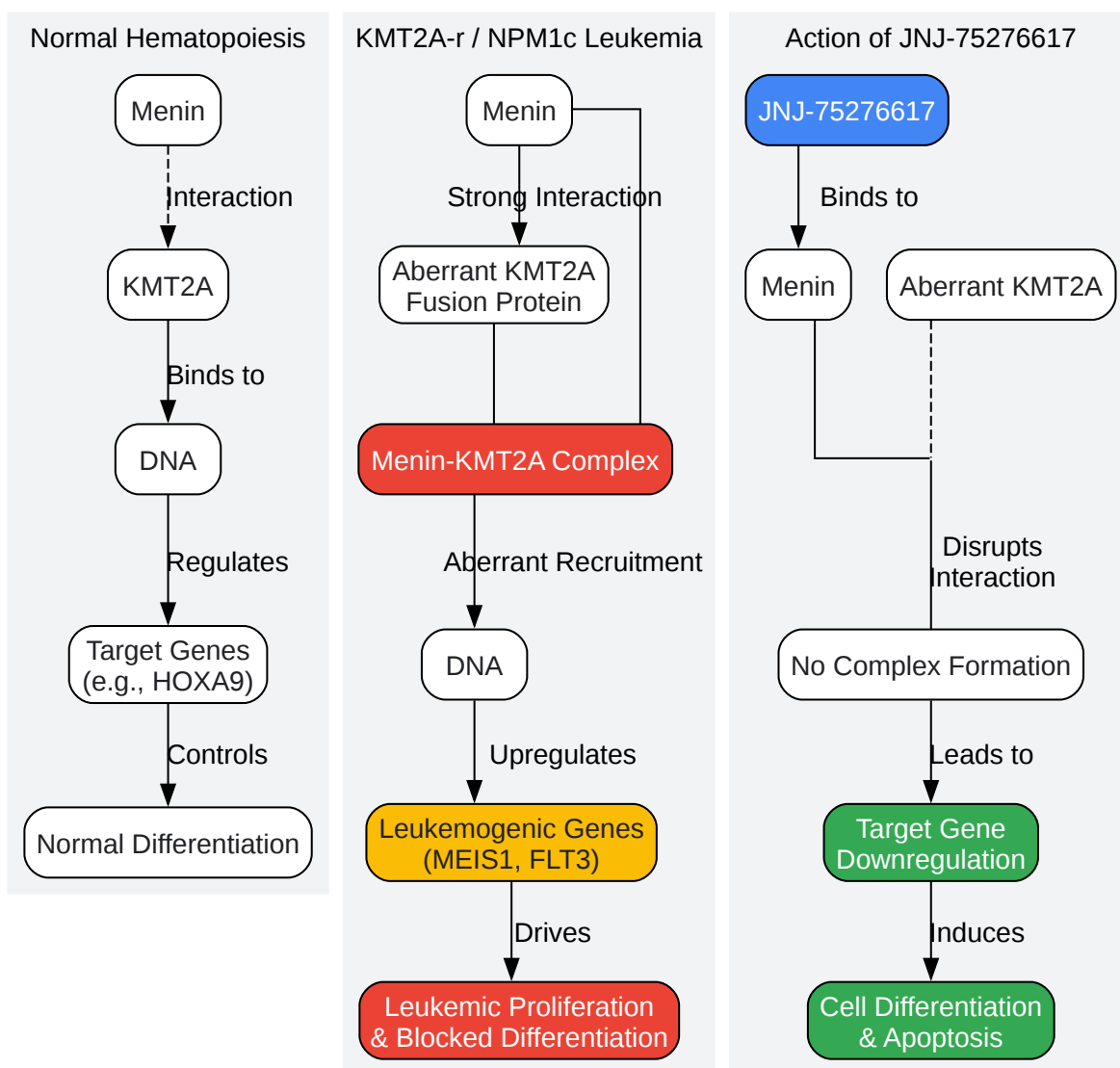
Cell Line	Genotype	Assay Type	IC50 Value	Reference
MOLM-13	KMT2A-r	Proliferation Assay	<0.1 μM	
MOLM-14	KMT2A-r	Proliferation Assay	Not specified	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[10]</a>
OCI-AML3	NPM1c	Proliferation Assay	Not specified	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[10]</a>
Various AML/ALL cell lines	KMT2A or NPM1 alterations	Proliferation Assay	Potent Activity	<a href="#">[4]</a>

Table 3: Clinical Response Rates of JNJ-75276617 in Combination Therapy (Data from a Phase 1b study of JNJ-75276617 with Venetoclax and Azacitidine in Relapsed/Refractory AML)

Parameter	Value	Patient Population	Reference
Overall Response Rate (ORR) ( $\geq$ PR)	86% (18/21)	Efficacy dataset ( $\geq$ 50 mg BID JNJ-75276617)	[11][12]
Composite Complete Response (cCR)	48% (10/21)	Efficacy dataset ( $\geq$ 50 mg BID JNJ-75276617)	[11]
ORR in patients with prior Venetoclax	82% (9/11)	Prior VEN exposure subgroup	[11][12]
Median Time to First Response	23 days	Efficacy dataset	[11][12]

## Signaling Pathway and Mechanism of Action

JNJ-75276617 functions by directly inserting itself into the binding pocket on the menin protein that would normally be occupied by KMT2A. This physical obstruction prevents the formation of the menin-KMT2A complex. In leukemias with KMT2A rearrangements or NPM1 mutations, this complex is aberrantly recruited to chromatin, where it drives the expression of key leukemogenic genes such as MEIS1, FLT3, and HOXA9.[4][5][10] By inhibiting the complex formation, JNJ-75276617 prevents its binding to target gene promoters, leading to a reduction in their expression.[4][10] This loss of oncogenic signaling induces the leukemia cells to overcome their differentiation block and proceed towards maturation and eventual apoptosis.[2][3]



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Caption: Mechanism of JNJ-75276617 action in leukemia.

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize JNJ-75276617.

### 1. Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if JNJ-75276617 inhibits the binding of the menin-KMT2A complex to the promoter regions of its target genes.[\[10\]](#)

- **Cell Treatment:** Leukemia cell lines (e.g., MOLM-14) are cultured and treated with various concentrations of JNJ-75276617 or a vehicle control (DMSO) for a specified period (e.g., 48 hours).
- **Cross-linking:** Proteins are cross-linked to DNA using formaldehyde.
- **Cell Lysis and Sonication:** Cells are lysed, and the chromatin is sheared into smaller fragments using sonication.
- **Immunoprecipitation:** The chromatin is incubated with an antibody specific for menin, which pulls down the menin protein along with any cross-linked DNA. A control immunoprecipitation with non-specific IgG is run in parallel.
- **Reverse Cross-linking and DNA Purification:** The cross-links are reversed, and the DNA is purified from the protein.
- **Quantitative PCR (qPCR):** The purified DNA is analyzed by qPCR using primers specific for the promoter regions of target genes like MEIS1 and HOXA9. The amount of precipitated DNA is quantified relative to the input chromatin. A decrease in the amount of promoter DNA in the JNJ-75276617-treated samples compared to the control indicates inhibition of menin binding.[\[10\]](#)

### 2. Gene Expression Analysis (Quantigene Multiplex Assay)

This method is used to measure changes in the expression levels of multiple genes simultaneously following treatment with JNJ-75276617.[\[10\]](#)

- **Cell Treatment and Lysis:** Leukemia cells (e.g., MOLM-14, OCI-AML3) are treated with a range of JNJ-75276617 concentrations or DMSO for 48-72 hours. After treatment, the cells are lysed to release their RNA.[\[10\]](#)
- **Hybridization:** The cell lysate is mixed with a panel of target-specific probes for genes of interest (e.g., menin-KMT2A target genes like MEIS1, and differentiation markers like CD11b).[\[10\]](#)
- **Signal Amplification and Detection:** The target RNA/probe complexes are captured on magnetic beads, and a branched DNA amplification system is used to amplify the signal. The signal from each probe is measured using a Luminex FLEXMAP 3D system.[\[10\]](#)
- **Data Analysis:** The expression level of each gene is normalized to housekeeping genes. The relative expression in treated samples is then calculated by dividing the normalized values by the normalized value of the DMSO control.[\[10\]](#)

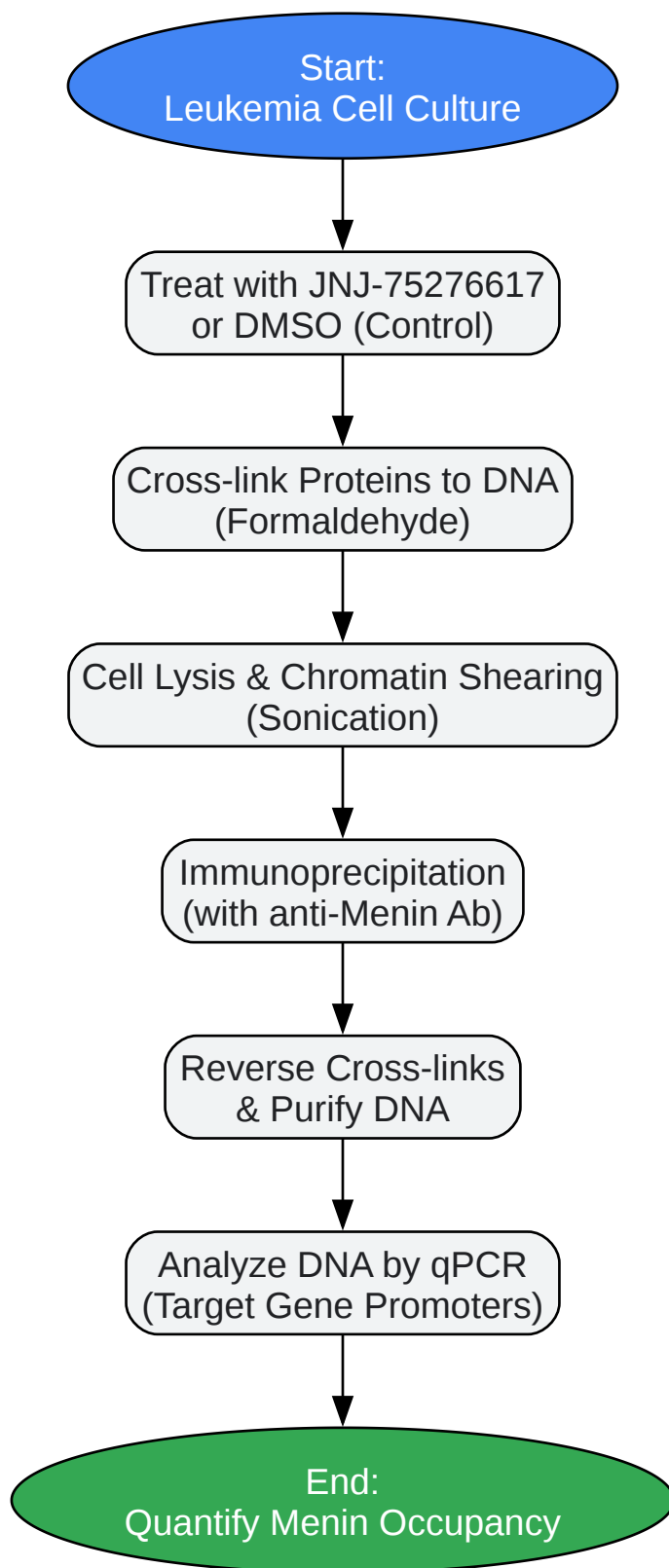
### 3. Cell Proliferation and Apoptosis Assays

These assays are fundamental to assessing the anti-leukemic activity of JNJ-75276617.

- **Cell Seeding and Treatment:** Leukemia cells are seeded in multi-well plates and treated with a serial dilution of JNJ-75276617.
- **Proliferation Measurement:** After a set incubation period (e.g., 7 days), cell viability is measured using reagents like CellTiter-Glo® (which measures ATP levels) or by direct cell counting. The results are used to calculate the IC50 value, which is the concentration of the drug that inhibits cell proliferation by 50%.
- **Apoptosis Measurement:** Apoptosis can be quantified using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a Chromatin Immunoprecipitation (ChIP) experiment to assess the effect of JNJ-75276617.



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